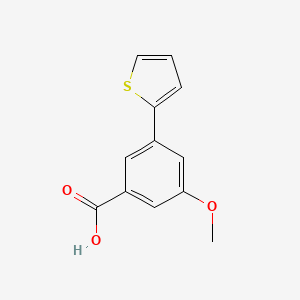

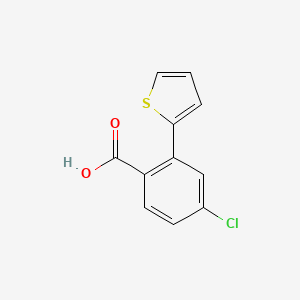

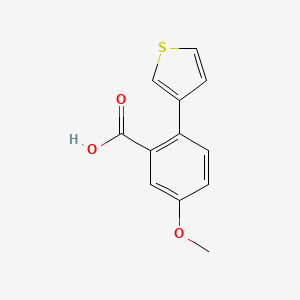

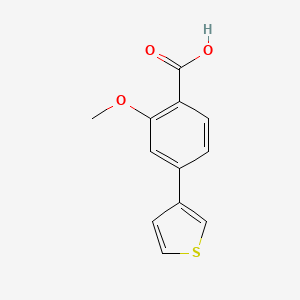

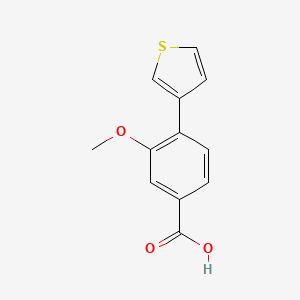

3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95%

Vue d'ensemble

Description

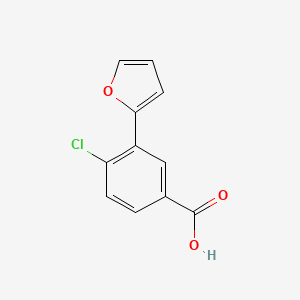

3-Methoxy-4-(thiophen-3-yl)benzoic acid is a chemical compound . It is also known as a type of chemical entity . The molecular weight of this compound is 234.2725 dalton .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes 3-Methoxy-4-(thiophen-3-yl)benzoic acid, can be achieved through several methods. One method involves the use of a bis(alkoxo)palladium complex as a catalyst for the direct C-H arylation of thiophenes . Another method involves a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K . This reaction is initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes .Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-(thiophen-3-yl)benzoic acid can be analyzed using 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals . These structures are generated based on data derived from quantum chemical computations under Density Functional Theory (DFT) .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives, such as 3-Methoxy-4-(thiophen-3-yl)benzoic acid, are diverse. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .Applications De Recherche Scientifique

3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as polymers and dyes. It has also been used in the study of biochemical and physiological effects, such as the effects of various drugs and hormones on cells. Additionally, 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% has been used in the study of the structure and function of proteins, enzymes, and other biological molecules.

Mécanisme D'action

The mechanism of action of 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% is not yet fully understood. However, it is believed that 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% may interact with proteins and other molecules in the cell, leading to changes in their structure and function. Additionally, 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% may interact with receptors on the cell surface, leading to changes in their activity and the activity of other molecules in the cell.

Biochemical and Physiological Effects

3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme CYP2D6, which is involved in the metabolism of drugs. Additionally, 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% has been shown to affect the activity of certain hormones, such as cortisol, which is involved in stress responses. Furthermore, 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% has been shown to affect the activity of certain proteins, such as c-Myc, which is involved in cell growth and development.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it an attractive choice for experimental use. Second, it is a relatively stable compound, making it suitable for long-term storage and use. Finally, 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% is relatively easy to synthesize, making it a convenient choice for experimental use.

However, there are also some limitations to the use of 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% in laboratory experiments. First, 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% is a synthetic compound, making it difficult to obtain in large quantities. Second, the mechanism of action of 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% is not yet fully understood, making it difficult to predict its effects in a given experiment. Finally, 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% may interact with other compounds in the laboratory, leading to unpredictable results.

Orientations Futures

There are a variety of potential future directions for the use of 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% in scientific research. First, further research could be conducted to better understand the mechanism of action of 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% and its effects on cells and molecules. Second, 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% could be used in the development of new drugs and therapies, as well as in the study of existing drugs and therapies. Finally, 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% could be used in the development of new materials, such as polymers and dyes.

Méthodes De Synthèse

3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95% can be synthesized via several different methods, including Wittig reaction, Suzuki coupling, and Buchwald-Hartwig amination. The Wittig reaction is a chemical synthesis method that utilizes a phosphonium salt as the electrophile and an aldehyde or ketone as the nucleophile. In the case of 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95%, the Wittig reaction involves reacting thiophene-3-carbaldehyde with a phosphonium salt to produce the desired product. The Suzuki coupling is a method that involves the reaction of a halide or triflate with an organoboron compound to form a carbon-carbon bond. In the case of 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95%, the Suzuki coupling involves reacting the thiophene-3-carbaldehyde with an organoboron compound to produce the desired product. The Buchwald-Hartwig amination is a method that involves the reaction of an aryl halide with an amine to form an arylamine. In the case of 3-Methoxy-4-(thiophen-3-yl)benzoic acid, 95%, the Buchwald-Hartwig amination involves reacting the thiophene-3-carbaldehyde with an amine to produce the desired product.

Propriétés

IUPAC Name |

3-methoxy-4-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c1-15-11-6-8(12(13)14)2-3-10(11)9-4-5-16-7-9/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTDCUTZHDQJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688566 | |

| Record name | 3-Methoxy-4-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261937-51-2 | |

| Record name | 3-Methoxy-4-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.